molecular formula C6H6IN3 B2903331 3-(4-iodo-1H-pyrazol-1-yl)propanenitrile CAS No. 1343253-50-8; 88393-88-8

3-(4-iodo-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2903331
CAS No.: 1343253-50-8; 88393-88-8
M. Wt: 247.039
InChI Key: YNGBCRLJTWJRIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Iodo-1H-pyrazol-1-yl)propanenitrile is a pyrazole-based nitrile derivative characterized by an iodine substituent at the 4-position of the pyrazole ring and a propanenitrile side chain. The iodine atom in this compound likely enhances polarizability and lipophilicity, which may influence its chemical reactivity and interactions in biological systems.

Properties

IUPAC Name

3-(4-iodopyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN3/c7-6-4-9-10(5-6)3-1-2-8/h4-5H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGBCRLJTWJRIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a. Substituent Effects on Physicochemical Properties

  • Chloro and bromo derivatives are more commonly used due to lower cost and stability . The nitrile group (CN) in all compounds contributes to dipole interactions, as evidenced by IR absorption near 2223 cm⁻¹ .
  • Steric and Electronic Modifications:

    • Bulky substituents (e.g., cyclopentyl in ) reduce solubility but improve target specificity.
    • Hydroxy and formyl groups (e.g., ) introduce hydrogen-bonding sites, critical for binding to enzymes or receptors.

d. Structural Characterization

  • NMR and IR data for related compounds (e.g., δ 4.45 ppm for NH2 in , CN stretch at 2223 cm⁻¹) provide benchmarks for verifying the target compound’s structure.
  • Crystallographic studies using SHELX software (e.g., ) are critical for resolving substituent orientation and conformation.

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